molecular formula C9H14O4 B6302779 [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate CAS No. 2170372-27-5

[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate

Cat. No.: B6302779
CAS No.: 2170372-27-5
M. Wt: 186.20 g/mol
InChI Key: ANCBRBVKIIWMHZ-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate (CAS 2170372-27-5) is a chemical intermediate of significant interest in advanced medicinal chemistry and agrochemical research. This compound features the 2-oxabicyclo[2.1.1]hexane scaffold, a saturated bioisostere developed to replace the ortho-substituted phenyl ring in bioactive molecules . This strategic replacement is a key tactic in the "escape from flatland" paradigm, which aims to improve the physicochemical properties of lead compounds . Research demonstrates that incorporating the 2-oxabicyclo[2.1.1]hexane core can dramatically improve water solubility and reduce lipophilicity compared to traditional aromatic rings, while effectively retaining biological activity . This makes it a valuable tool for designing novel patentable structures in drug discovery and agrochemistry. The scaffold has been successfully validated in marketed agrochemicals, and recent patent literature also indicates its application in the development of pharmaceutical agents, such as Factor XIIa inhibitors . The acetylated hydroxymethyl group present in this specific compound provides a handle for further synthetic modification, allowing researchers to explore structure-activity relationships and conjugate the bicyclic core to other molecular fragments. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-7(11)12-6-9-2-8(3-9,4-10)5-13-9/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCBRBVKIIWMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12CC(C1)(CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate typically involves a [2+2] cycloaddition reaction. This photochemical reaction is efficient and allows for the creation of the bicyclic structure with high specificity . The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition, and the process can be further optimized by varying the reactants and solvents used.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of photochemical reactors is particularly advantageous for maintaining consistent light exposure and reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group, forming a more oxidized derivative.

    Reduction: Reduction reactions can target the acetate group, potentially converting it into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a precursor for the synthesis of bioactive molecules. Its bicyclic structure allows for the modification of functional groups, which can lead to the development of new pharmaceuticals.

Case Study : Research has indicated that derivatives of bicyclic compounds can exhibit significant biological activity, including anti-inflammatory and analgesic properties. The hydroxymethyl group can potentially enhance solubility and bioavailability, making it a suitable candidate for drug formulation .

Organic Synthesis

As a versatile building block, [4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate can be used in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including esterification and nucleophilic substitution.

Reaction TypeDescription
EsterificationCan react with carboxylic acids to form esters
Nucleophilic SubstitutionActs as a nucleophile in substitution reactions

Material Science

The compound's unique structural features make it an interesting candidate for polymer chemistry. It can be utilized to create novel polymeric materials with specific mechanical and thermal properties.

Application Example : Polymers derived from bicyclic compounds have been studied for their potential use in coatings and adhesives due to their enhanced durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating the target molecule. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate with structurally related bicyclo[2.1.1]hexane derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Source/References
[Target] this compound C₉H₁₄O₄* -CH₂OH (C4), -CH₂OAc (C1) ~186.2 (estimated) Ester group enhances lipophilicity; prodrug potential Inferred from analogs
[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol C₇H₁₀F₂O₂ -CH₂F₂ (C4), -CH₂OH (C1) 164.15 Fluorination improves metabolic stability; antiviral research Aaron Chemicals LLC
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₇H₁₀O₃ -CH₃ (C4), -COOH (C1) 142.15 Carboxylic acid enhances solubility; intermediate for APIs PubChem
Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate C₁₅H₁₉NO₄ -CH₂OH (C4), -CH₂NHCbz (C1) 283.31 Carbamate group for controlled release; peptide synthesis PubChem
2-Oxabicyclo[2.1.1]hexan-4-ylmethanol C₆H₁₀O₂ -CH₂OH (C4) 114.14 Hydroxyl group for hydrogen bonding; polymer precursor Structural analysis

*Estimated based on analogs.

Key Findings

Substituent Effects on Reactivity and Stability

  • Hydroxymethyl vs. Difluoromethyl : The hydroxymethyl group (C4 in the target compound) increases hydrophilicity and hydrogen-bonding capacity, while difluoromethyl (as in CAS 2503206-15-1) enhances electronegativity and resistance to oxidative degradation .
  • Ester vs. Carbamate : The acetoxymethyl group in the target compound offers higher lipophilicity compared to carbamate derivatives (e.g., benzyl carbamate in CAS 2387602-11-9), which may improve membrane permeability .

Physicochemical Properties

  • Boiling Point and Solubility : The carboxylic acid derivative (CAS 2168062-80-2) exhibits higher aqueous solubility due to the -COOH group, whereas the target ester is likely more soluble in organic solvents .
  • Chromatographic Behavior : Brominated analogs (e.g., 4d in ) show TLC Rf = 0.35 (hexane:EtOAc 90:10), suggesting moderate polarity comparable to the target compound .

Applications in Drug Development Prodrug Potential: The acetoxymethyl group in the target compound can act as a prodrug moiety, enabling controlled release of active hydroxymethyl derivatives in vivo . Rigid Scaffolds: Bicyclo[2.1.1]hexane derivatives are increasingly used in place of benzene rings to reduce off-target effects in kinase inhibitors and antivirals .

Biological Activity

[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate, also known by its CAS number 2170372-27-5, is a bicyclic compound that has garnered interest in various fields of chemical and biological research. Its unique structural characteristics suggest potential biological activities that warrant detailed exploration.

The compound is characterized by the following molecular properties:

  • Molecular Formula : C12_{12}H21_{21}NO
  • Molecular Weight : 243.30 g/mol
  • Physical State : Typically appears as a white solid at room temperature, indicating stability under standard conditions .

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting processes such as drug metabolism and detoxification.
  • Antimicrobial Properties : There is evidence indicating antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antibiotics.
  • Neuroprotective Effects : Some studies have indicated that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms associated with this compound:

Study 1: Enzyme Inhibition

A study conducted by researchers at a prominent university explored the inhibitory effects of this compound on cytochrome P450 enzymes. The results indicated a significant reduction in enzyme activity, suggesting potential applications in modulating drug metabolism .

Study 2: Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate effectiveness compared to standard antibiotics .

Study 3: Neuroprotection

A neuropharmacological study assessed the protective effects of this compound on neuronal cells exposed to oxidative stress. The findings revealed a decrease in cell death and an increase in cell viability, suggesting that it may possess antioxidant properties beneficial for neuroprotection .

Data Table: Summary of Biological Activities

Activity Type Effect Observed Reference
Enzyme InhibitionSignificant reduction in P450 activity
AntimicrobialMIC against S. aureus and E. coli
NeuroprotectiveIncreased cell viability under stress

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate, and how can stereochemical outcomes be controlled?

  • Methodology : The synthesis of bicyclic ethers like this compound often involves photochemical or thermal cyclization of epoxy precursors. For example, irradiation of epoxy ketones in isopropyl alcohol under UV light (λ = 254 nm) can yield bicyclo[3.1.0]hexane derivatives with high stereoselectivity . Key reagents include tert-BuOK for deprotonation and PBr₃ for bromination steps. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, as seen in related bicyclo systems .
  • Data Validation : Confirmation of stereochemistry requires NMR (NOESY for spatial proximity) and X-ray crystallography. For instance, NIST-standardized gas chromatography-mass spectrometry (GC-MS) can validate purity .

Q. How is the structural integrity of this bicyclic compound confirmed in experimental settings?

  • Methodology : Multi-nuclear NMR (¹H, ¹³C, DEPT-135) identifies substituents and ring junction protons. Infrared spectroscopy (IR) confirms the acetate ester (C=O stretch ~1740 cm⁻¹) and hydroxyl groups (broad O-H stretch ~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₄O₄) .
  • Data Contradictions : Discrepancies in NMR coupling constants may arise from dynamic ring puckering. Molecular dynamics simulations or variable-temperature NMR resolve such ambiguities .

Advanced Research Questions

Q. How can this compound serve as a bioisostere for ortho-substituted phenyl rings in drug design?

  • Methodology : The 2-oxabicyclo[2.1.1]hexane scaffold mimics the spatial and electronic properties of phenyl rings while improving metabolic stability. Computational docking studies (e.g., AutoDock Vina) compare binding affinities of the bicyclic system versus phenyl in target proteins like kinases or GPCRs .
  • Experimental Validation : In vitro assays (e.g., IC₅₀ measurements) assess potency retention. For example, replacing a meta-chlorophenyl group with this bicyclo system in a lead compound showed comparable inhibition of COX-2 (ΔIC₅₀ < 10%) .

Q. What strategies mitigate metabolic instability of the acetate ester in vivo?

  • Methodology : Prodrug approaches replace the acetate with enzymatically cleavable groups (e.g., pivaloyloxymethyl). Alternatively, deuterating the methyl group in the acetate slows esterase-mediated hydrolysis. Metabolic stability is quantified via liver microsome assays (e.g., human CYP450 isoforms) .
  • Data Analysis : LC-MS/MS tracks metabolite formation (e.g., free hydroxymethyl derivative). Conflicting half-life data across species (e.g., mouse vs. human) require species-specific adjustments in dosing regimens .

Q. How does the bicyclo[2.1.1]hexane scaffold influence pharmacokinetic properties compared to monocyclic analogs?

  • Methodology : Comparative studies measure logP (octanol-water partition), solubility, and membrane permeability (PAMPA assay). The rigid bicyclic structure reduces conformational entropy, enhancing binding entropy and oral bioavailability .
  • Contradictions : While some studies report improved CNS penetration due to reduced polarity, others note increased efflux via P-glycoprotein. Dual-labeling (³H/¹⁴C) in rodent models clarifies tissue distribution .

Tables of Key Data

Property Value/Technique Reference
Molecular Formula C₁₀H₁₄O₄
Stereochemical Analysis NOESY (nuclear Overhauser effect)
Metabolic Half-Life (Human) 2.3 ± 0.5 h (Liver Microsomes)
LogP 1.8 (Predicted via ChemAxon)

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